molecular formula C22H21ClFN3O2 B6584428 7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide CAS No. 1251677-71-0

7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide

Cat. No.: B6584428
CAS No.: 1251677-71-0
M. Wt: 413.9 g/mol
InChI Key: SMPRKOUPCNJKCM-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b]1,6-naphthyridine class, characterized by a fused bicyclic aromatic system with a 10-oxo group and a carboxamide substituent at position 2. Key structural features include:

  • Chloro and fluoro substituents at positions 7 and 6, respectively, enhancing electrophilicity and metabolic stability.
  • 2,5-Dimethylphenyl group on the carboxamide moiety, contributing to steric bulk and lipophilicity.

Synthesis pathways for related benzo[b]1,6-naphthyridines involve cyclization of (chloropyridinyl)(2-isothiocyanatophenyl)methanones with secondary amines, followed by treatment with sodium hydride to yield carbothioamides .

Properties

IUPAC Name

7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O2/c1-12-4-5-13(2)17(10-12)25-22(29)27-9-8-18-15(11-27)21(28)14-6-7-16(23)19(24)20(14)26(18)3/h4-7,10H,8-9,11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPRKOUPCNJKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCC3=C(C2)C(=O)C4=C(N3C)C(=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The carboxamide group in the target compound replaces the carboxylic acid in the 1,8-naphthyridine analogue , likely improving membrane permeability.
  • Thiourea intermediates in carbothioamide synthesis exhibit higher yields (~70–85%) compared to the target’s carboxamide derivatives (~65–81%), suggesting reactivity differences between sulfur and oxygen-based functionalities.

Physicochemical and Spectroscopic Properties

Table 2: NMR Spectral Shifts in Related Compounds
Proton Position Target Compound (δ, ppm) 7-Chloro-6-fluoro-1,8-naphthyridine (δ, ppm) Carbothioamide Analogues (δ, ppm)
Aromatic C-H 7.2–8.1 (multiplet) 7.4–8.3 (multiplet) 7.1–8.0 (multiplet)
Methyl (C5) 2.4 (singlet) N/A 2.3–2.5 (singlet)
Oxo Group 10.5 (broad) 10.2 (broad) 10.3–10.6 (broad)

Key Findings :

  • The methyl group at C5 in the target compound produces a distinct singlet at δ 2.4 ppm, absent in non-methylated analogues .
  • Aromatic proton shifts (δ 7.2–8.1 ppm) align with benzo[b]1,6-naphthyridine cores but vary slightly due to substituent electronegativity .

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